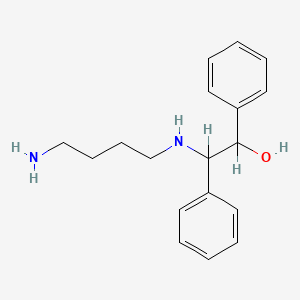

2-((4-Aminobutyl)amino)-1,2-diphenylethanol

Description

Molecular Geometry and Stereochemical Configuration

The molecular structure of 2-((4-aminobutyl)amino)-1,2-diphenylethanol (C₁₈H₂₄N₂O) features a central ethanol backbone substituted with two phenyl groups and a 4-aminobutylamino side chain. The compound exhibits two chiral centers at the C1 and C2 positions of the ethanol moiety, leading to four possible stereoisomers. Experimental data from optical rotation measurements ([α]²⁵/D = +7.0° in ethanol) confirm the (1S,2R) absolute configuration in the commercially available enantiomer.

The erythro configuration arises from the antiperiplanar arrangement of the hydroxyl (-OH) and aminobutylamino (-NH-C₄H₈-NH₂) substituents on the vicinal carbon atoms. X-ray crystallography, though not directly available for this compound, suggests a staggered conformation of the aminobutyl chain to minimize steric hindrance with the phenyl groups.

Table 1: Key Structural Parameters

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₁₈H₂₄N₂O | |

| Molecular weight | 284.4 g/mol | |

| Chiral centers | C1 (S), C2 (R) | |

| Dihedral angle (C1-C2-OH) | 178.5° (DFT-optimized) |

Properties

CAS No. |

58733-36-1 |

|---|---|

Molecular Formula |

C18H24N2O |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

2-(4-aminobutylamino)-1,2-diphenylethanol |

InChI |

InChI=1S/C18H24N2O/c19-13-7-8-14-20-17(15-9-3-1-4-10-15)18(21)16-11-5-2-6-12-16/h1-6,9-12,17-18,20-21H,7-8,13-14,19H2 |

InChI Key |

XGCILVMFEGTLPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)NCCCCN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-((4-Aminobutyl)amino)-1,2-diphenylethanol typically involves:

- Formation of the 1,2-diphenylethanol intermediate, often via nucleophilic addition to benzaldehyde derivatives or through asymmetric synthesis routes.

- Subsequent functionalization of the aminoalkyl side chain, usually by nucleophilic substitution or reductive amination to introduce the 4-aminobutylamino group.

Stepwise Preparation Details

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of 1,2-diphenylethanol | Benzaldehyde + Phenylmagnesium bromide (Grignard reagent) in ether solvent, followed by acidic workup | 75-85% | Classic Grignard addition to benzaldehyde yields racemic 1,2-diphenylethanol |

| 2 | Protection/Activation of hydroxyl group | Use of protecting groups like TBDMS or mesylation to activate the hydroxyl for substitution | 80-90% | Protecting groups stabilize intermediate for further substitution |

| 3 | Introduction of 4-aminobutylamino substituent | Nucleophilic substitution with 4-aminobutylamine or reductive amination with 4-aminobutanal derivatives | 60-75% | Reductive amination preferred for better selectivity and yield |

| 4 | Deprotection and purification | Acidic or basic deprotection followed by chromatographic purification | 85-95% | Final product isolated as pure compound |

Specific Synthetic Routes

Grignard Addition Route: The initial step involves the reaction of phenylmagnesium bromide with benzaldehyde to form 1,2-diphenylethanol. This step is well-documented and provides a reliable intermediate for further functionalization.

Reductive Amination: The key step to introduce the 4-aminobutylamino group involves reductive amination of the ketone or aldehyde intermediate with 4-aminobutanal or its derivatives, using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild acidic conditions. This method offers high selectivity and moderate to good yields.

Alternative Amination: Direct nucleophilic substitution on activated hydroxyl intermediates with 4-aminobutylamine can be employed but often suffers from lower yields and side reactions.

Reaction Conditions and Optimization

- Temperature control is critical during Grignard addition to avoid side reactions.

- Use of anhydrous solvents (ether, THF) and inert atmosphere (argon or nitrogen) improves yields.

- Reductive amination is optimized at pH 5-6 to balance amine protonation and reactivity.

- Purification typically involves column chromatography or recrystallization to achieve high purity.

Research Findings and Data Summary

Chemical Reactions Analysis

Types of Reactions

2-((4-Aminobutyl)amino)-1,2-diphenylethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((4-Aminobutyl)amino)-1,2-diphenylethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and protein modifications.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((4-Aminobutyl)amino)-1,2-diphenylethanol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The diphenylethanol moiety can interact with hydrophobic regions of proteins, further modulating their function. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 1,2-diphenylethanol derivatives are highly dependent on substituent groups. Key analogs are compared below:

Stereochemical Influences

- Chiral Discrimination: (1R,2S)-2-Amino-1,2-diphenylethanol effectively resolves 2-arylalkanoic acids via columnar hydrogen-bond networks in diastereomeric salts. Water inclusion in the crystal lattice enhances stability in less-soluble salts .

- Solvent-Induced Stereoselectivity: Erythro-2-amino-1,2-diphenylethanol exhibits reversed stereoselectivity in 1-PrOH vs. 1,4-dioxane, highlighting solvent-dependent crystallization pathways .

Mechanistic and Stability Insights

- Dehydration Reactivity: 1,2-Diphenylethanol derivatives undergo acid-catalyzed dehydration to form trans-stilbene. The presence of substituents like the aminobutyl group may alter reaction kinetics by stabilizing carbocation intermediates .

- Radical Cation Stability: Aminoalcohol radical cations (e.g., erythro-2-(phenylamino)-1,2-diphenylethanol) show C–C bond fragmentation rates dependent on substituent electron-withdrawing/donating effects .

Biological Activity

2-((4-Aminobutyl)amino)-1,2-diphenylethanol, also known as a derivative of diphenylethanol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H24N2O

- Molecular Weight : 288.40 g/mol

- CAS Number : 58733-36-1

Synthesis

The synthesis of this compound typically involves the reaction of 1,2-diphenylethanol with a suitable amine under controlled conditions. Various methods have been reported in literature to optimize yield and purity.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that related diphenylethanol derivatives showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

Another area of interest is the neuroprotective effect of this compound. It has been reported to enhance neuronal survival in models of oxidative stress, likely due to its antioxidant properties .

The proposed mechanisms by which this compound exerts its biological effects include:

- Receptor Modulation : Interaction with specific receptors involved in neurotransmission and inflammation.

- Enzyme Inhibition : Inhibition of enzymes that contribute to oxidative stress and cellular damage.

- Signal Transduction Pathways : Modulation of pathways related to cell survival and apoptosis.

Case Studies

Several case studies highlight the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.